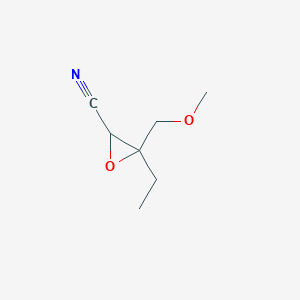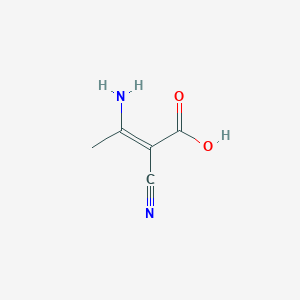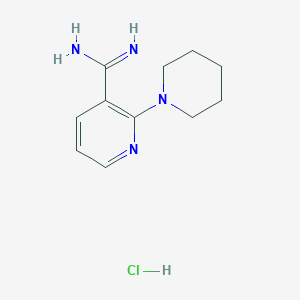
2-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H16N4·HCl It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride typically involves the reaction of 2-chloronicotinonitrile with piperidine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines or alcohols.
Scientific Research Applications
2-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
- Pyridine-2-carboximidamide hydrochloride
Comparison
Compared to similar compounds, 2-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride may exhibit unique properties such as higher potency or selectivity for certain targets. Its structure allows for specific interactions that may not be possible with other compounds, making it a valuable tool in research and development.
Properties
CAS No. |
1221722-98-0 |
|---|---|
Molecular Formula |
C11H17ClN4 |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-piperidin-1-ylpyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H16N4.ClH/c12-10(13)9-5-4-6-14-11(9)15-7-2-1-3-8-15;/h4-6H,1-3,7-8H2,(H3,12,13);1H |
InChI Key |
DGNWZQHZQOHTIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=N)N.Cl |
Related CAS |
1221725-44-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




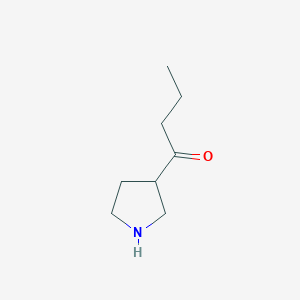
![(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine](/img/structure/B15257324.png)
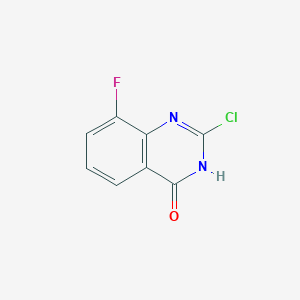
![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane](/img/structure/B15257335.png)
![2-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B15257342.png)
![6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B15257346.png)
